N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
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Overview
Description
“N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzo[c]pyrimido[4,5-e][1,2]thiazine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This could be achieved through a nucleophilic substitution reaction.
Attachment of the acetamide moiety: This step might involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Use of chromatography or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The methoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Investigation into its properties as a component in advanced materials.
Biology and Medicine
Pharmacology: Exploration of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Development of new drugs or drug intermediates.
Mechanism of Action
The mechanism of action of “N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazine Derivatives: Compounds with similar thiazine cores.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups.
Acetamide Derivatives: Compounds with acetamide functionalities.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-24-16-9-4-3-8-15(16)19-17(30(24,26)27)11-21-20(23-19)29-12-18(25)22-13-6-5-7-14(10-13)28-2/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLMOOXKFKPBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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